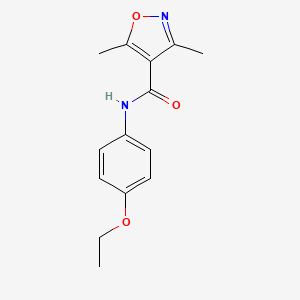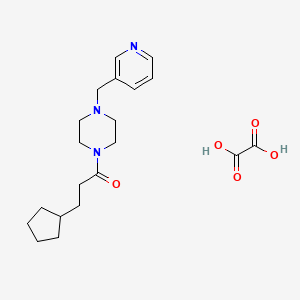![molecular formula C18H24N2O3 B4971101 [1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4971101.png)
[1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, commonly known as DMQM, is a synthetic compound that has been studied for its potential use in scientific research. DMQM belongs to the class of compounds known as quinoline derivatives, which have been shown to have a range of biological activities, including antitumor, antimalarial, and antiviral effects.
Mecanismo De Acción
DMQM acts as a selective agonist of the M4 receptor, which is primarily expressed in the basal ganglia region of the brain. Activation of the M4 receptor by DMQM leads to a decrease in dopamine release, which has been shown to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, including schizophrenia and addiction.
Biochemical and Physiological Effects:
In addition to its effects on dopamine release, DMQM has also been shown to have a range of other biochemical and physiological effects. These include modulation of calcium signaling in cells, inhibition of acetylcholinesterase activity, and induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMQM as a research tool is its high selectivity for the M4 receptor, which allows for precise manipulation of dopamine release in the brain. However, DMQM also has limitations, including its relatively low potency and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several potential future directions for research on DMQM and related compounds. These include the development of more potent and selective M4 receptor agonists, the use of DMQM as a tool for studying the role of the M4 receptor in various neurological and psychiatric disorders, and the investigation of the potential therapeutic effects of DMQM in preclinical models of these disorders. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of DMQM and related compounds.
Métodos De Síntesis
DMQM can be synthesized through a multi-step process involving the condensation of 2-methylquinoline-5,8-diol with piperidine and subsequent reduction of the resulting imine with sodium borohydride. The purity and yield of DMQM can be improved through various purification techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMQM has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of certain neurotransmitter receptors in the brain. Specifically, DMQM has been shown to have high affinity for the muscarinic acetylcholine receptor subtype 4 (M4), which is involved in the regulation of dopamine release in the brain.
Propiedades
IUPAC Name |
[1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-9-16(20-8-4-5-13(10-20)11-21)19-18-15(23-3)7-6-14(22-2)17(12)18/h6-7,9,13,21H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQLEPHVXKVQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5,8-Dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4971022.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B4971035.png)



![5-bromo-2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4971055.png)
![N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4971063.png)
![2-({N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4971071.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4971078.png)
![1-(3-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4971081.png)
![(4-ethynylbenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B4971085.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4971103.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone](/img/structure/B4971106.png)